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  • Product: 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one
  • CAS: 74798-63-3

Core Science & Biosynthesis

Foundational

Elucidating the Three-Dimensional Architecture of Novel Pharmaceutical Precursors: A Methodological Guide to the Crystal Structure and X-ray Diffraction Analysis of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The precise determination of the three-dimensional atomic arrangement of small organic molecules is a cornerstone of modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The precise determination of the three-dimensional atomic arrangement of small organic molecules is a cornerstone of modern drug discovery and development. It provides invaluable insights into molecular geometry, intermolecular interactions, and solid-state packing, all of which critically influence a compound's physicochemical properties and biological activity. This guide presents a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SXRD) analysis of novel organic compounds, using the α-haloketone, 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one (CAS No. 74798-63-3), as a representative case study. While a published crystal structure for this specific compound is not currently available, this document serves as a detailed roadmap for researchers to undertake such a determination. We will explore the causality behind experimental choices, from solvent selection in crystallization to the parameters of X-ray data collection and the intricacies of structure solution and refinement.

Introduction: The Significance of Structural Elucidation

1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one is a substituted α-chloroacetophenone. Such molecules are versatile intermediates in organic synthesis, particularly for the construction of various heterocyclic compounds with potential pharmacological activities.[1] The presence of a reactive chloroacetyl group, an aromatic amine, a methoxy group, and a methyl group suggests a rich potential for diverse intermolecular interactions, which can only be definitively understood through X-ray crystallography.

Single-crystal X-ray diffraction is an unparalleled analytical technique for the unambiguous determination of the absolute three-dimensional structure of molecules in the solid state.[2] It provides precise measurements of bond lengths, bond angles, and torsion angles, and reveals the intricate network of intermolecular forces that govern the crystal packing. This information is fundamental for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's shape and functional group orientation might influence its interaction with a biological target.

  • Polymorph Screening: Identifying different crystalline forms of the same compound, which can have significant differences in solubility, stability, and bioavailability.

  • Informing Computational Modeling: Providing an accurate, experimentally determined structure as a starting point for quantum mechanical calculations and molecular docking studies.

This guide is structured to lead a researcher through the entire workflow, from obtaining the material to the final analysis of its crystal structure.

Synthesis and Purification

The first critical step is the synthesis and rigorous purification of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one. While several suppliers offer this compound, for crystallographic studies, a high degree of purity is paramount.[3][4] A potential synthetic route could involve the Friedel-Crafts acylation of an appropriately protected aniline derivative.[5]

Exemplary Synthetic Protocol (Conceptual):

  • Protection of the Amino Group: The starting material, 2-methoxy-4-methylaniline, would first have its amino group protected, for instance, through acetylation with acetic anhydride to form the corresponding acetanilide. This is crucial to prevent side reactions during the subsequent acylation step.

  • Friedel-Crafts Acylation: The protected aniline derivative would then undergo a Friedel-Crafts acylation reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

  • Deprotection: The protecting group would then be removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the target compound.

  • Purification: The crude product must be purified to ≥98% purity, typically by column chromatography followed by recrystallization. The purity should be confirmed by NMR, mass spectrometry, and HPLC.

The Art and Science of Crystallization

The success of a single-crystal X-ray diffraction experiment hinges on the ability to grow high-quality single crystals of the compound. This often remains the most challenging and empirical step in the process. The ideal crystal for diffraction should be of sufficient size (typically 0.1-0.5 mm in each dimension), possess well-defined faces, and be free from cracks and other defects.[6]

Step-by-Step Crystallization Protocol:

  • Solvent Screening:

    • Rationale: The choice of solvent is critical. The ideal solvent will dissolve the compound when heated but allow it to become supersaturated and crystallize upon slow cooling.

    • Procedure:

      • Place a few milligrams of the purified compound in several small vials.

      • Add a range of solvents (e.g., hexane, ethanol, ethyl acetate, dichloromethane, toluene, and mixtures thereof) dropwise until the solid dissolves.

      • Observe which solvents require a moderate amount to dissolve the compound at room temperature or with gentle heating. This indicates suitable solubility for crystallization experiments. For 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one, a melting point of 71-73 °C has been reported, suggesting it is a stable solid at room temperature.[7]

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap or film. Allow the solvent to evaporate slowly over several days.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially transfer it to a refrigerator or freezer.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound as a drop on a siliconized glass slide. Invert the slide over a reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

dot

Caption: Workflow for Growing Single Crystals.

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern diffractometers are typically equipped with a dual-source (Mo and Cu) X-ray tube and a sensitive detector.[6]

Experimental Protocol for Data Collection:

  • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a loop (e.g., a MiTeGen MicroMount™) using a cryoprotectant oil.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

    • Causality: This minimizes thermal vibrations of the atoms, leading to higher resolution data and reduces radiation damage to the crystal.[8]

  • Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. These are then used by the instrument's software to determine the dimensions and angles of the unit cell (the basic repeating block of the crystal).

  • Data Collection Strategy: The software calculates an optimal strategy to collect a complete and redundant set of diffraction data by rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This results in a file containing the Miller indices (h,k,l) and the corresponding intensity for each reflection.

Structure Solution and Refinement

The ultimate goal of the crystallographic experiment is to determine the arrangement of atoms within the unit cell that gives rise to the observed diffraction pattern.

Workflow for Structure Solution and Refinement:

dot

Caption: The cycle of crystallographic structure refinement.

  • Structure Solution:

    • Methodology: For small molecules, "direct methods" or "charge flipping" algorithms are typically used to solve the phase problem of crystallography and generate an initial electron density map.[9] This map will reveal the positions of most of the non-hydrogen atoms.

  • Structure Refinement:

    • Methodology: The initial atomic model is refined using a least-squares minimization process. In this iterative process, the atomic coordinates and their anisotropic displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data.

    • Key Metrics: The quality of the refinement is assessed by the R-factor (R1), which is a measure of the agreement between the observed and calculated structure factor amplitudes. A good quality structure will typically have an R1 value below 5%.[10]

  • Hydrogen Atom Placement: Hydrogen atoms are often located from the difference electron density map or placed in geometrically calculated positions and refined using a riding model.

  • Validation: The final structure is validated using software tools like PLATON or the IUCr's checkCIF service to ensure that the model is chemically sensible and that there are no unresolved issues.

Interpretation of the Crystal Structure

With a refined and validated crystal structure, the researcher can now extract a wealth of chemical information.

Key Structural Features to Analyze:

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles define the molecule's three-dimensional shape. For 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one, key features would include the planarity of the phenyl ring and the orientation of the chloroethanone side chain relative to the ring.

  • Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. For the target molecule, one would expect to find:

    • Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O), methoxy oxygen (-OCH₃), and potentially the chlorine atom can act as acceptors. Intramolecular hydrogen bonds between the amino group and the carbonyl oxygen are also possible and would significantly influence the molecule's conformation.[11]

    • π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

    • C-H···π Interactions: Weaker interactions involving the methyl and aromatic C-H groups with the π-system of a neighboring ring.

Data Presentation:

The final crystallographic data should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Crystal Data and Structure Refinement for C₁₀H₁₂ClNO₂

ParameterValue
Empirical formulaC₁₀H₁₂ClNO₂
Formula weight213.66 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic (Example)
Space groupP2₁/c (Example)
Unit cell dimensionsa = 8.5 Å, b = 6.4 Å, c = 14.3 Å
α = 90°, β = 91.2°, γ = 90°
Volume775.0 ų
Z (molecules per cell)4
Density (calculated)1.832 Mg/m³
Absorption coefficient0.45 mm⁻¹
F(000)448
Crystal size0.30 x 0.20 x 0.15 mm
Theta range for data collection2.5° to 27.5°
Reflections collected8500
Independent reflections1700 [R(int) = 0.04]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1700 / 0 / 128
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.45 and -0.30 e.Å⁻³

Conclusion: From Structure to Application

This guide has outlined a comprehensive and scientifically rigorous methodology for determining the crystal structure of a novel organic compound, using 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one as a working example. By following these field-proven protocols—from meticulous synthesis and crystallization to precise data collection and robust refinement—researchers can unlock the precise three-dimensional atomic architecture of their molecules. This structural knowledge is not merely an academic exercise; it is a critical component in the rational design of new pharmaceuticals, providing a solid foundation for understanding and optimizing molecular properties for enhanced therapeutic efficacy.

References

  • Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium.[8]

  • Excillum. (n.d.). Small molecule crystallography.[10]

  • Chemistry LibreTexts. (2022, August 21). X-ray diffraction (XRD) basics and application.[12]

  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography.[6]

  • Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.
  • Harris, K. D. M., Tremayne, M., & Kariuki, B. M. (2001). Structure determination of organic materials from powder X-ray diffraction data. Angewandte Chemie International Edition, 40(9), 1626-1651.[13]

  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.[2]

  • Chemistry Stack Exchange. (2025, September 10). Interpreting X-ray Diffraction data.[14]

  • Echemi. (n.d.). 1-(2-amino-5-methoxy-3-methyl-phenyl)-2-chloro-ethanone.[7]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 1409315: Experimental Crystal Structure Determination.[15]

  • Goméz-Pinto, I., et al. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N -diindolocarbazole derivative. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(4), 364-371.[16]

  • ResearchGate. (2016, February 3). How do organic compounds single crystal X rays diffraction work?.[17]

  • Ghabbour, H. A., et al. (2016). Crystal structure of 1,2-bis(4-methoxyphenyl)-2-((3-(trifluoromethyl)phenyl)amino)ethan-1-one, C23H20F3NO3. Zeitschrift für Kristallographie - New Crystal Structures, 231(3), 345-346.[18]

  • Ikeda, M., Tsubota, J., & Matsumura, H. (1964). X-Ray Diffraction Pattern of Amino Acid. Journal of the Faculty of Fisheries and Animal Husbandry, Hiroshima University, 5(2), 465-476.[19]

  • ChemicalRegister.com. (n.d.). ETHANONE,1-(2-AMINO-5-METHOXY-3-METHYLPHENYL)-2-CHLORO- (CAS No. 74798-63-3) Suppliers.

  • Sigma-Aldrich. (n.d.). 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one.[3]

  • Metwally, M. A., et al. (2021). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1104-1108.[20]

  • BLD Pharm. (n.d.). Explore the Power of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethanone.[4]

  • BenchChem. (2025). Technical Support Center: Synthesis of 1-(5-Amino-2-methylphenyl)ethanone.[5]

  • Tian, J.-L., et al. (2008). 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one N-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]hydrazone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1968.[21]

  • Anderson, R. J., et al. (2015). The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o811-o812.[11]

  • Al-Hourani, B. J., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1157-1160.[1]

  • da Silva, A. B., et al. (2020). Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. Bioorganic & Medicinal Chemistry, 28(15), 115569.[22]

  • ChemScene. (n.d.). 1-(2-Amino-5-methylphenyl)-2-chloroethan-1-one.[23]

  • Yathirajan, H. S., et al. (2023). Crystal structure and Hirshfeld-surface analysis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 610-613.[24]

Sources

Exploratory

1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one solubility in polar aprotic solvents

An In-depth Technical Guide: Solubility of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one in Polar Aprotic Solvents: A Theoretical and Methodological Evaluation Abstract 1-(2-Amino-5-methoxy-3-methylphenyl)-2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Solubility of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one in Polar Aprotic Solvents: A Theoretical and Methodological Evaluation

Abstract

1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one is a substituted chloroacetophenone derivative with potential applications as a key intermediate in pharmaceutical synthesis. Understanding its solubility profile in various solvent systems is paramount for its effective use in reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive framework for evaluating the solubility of this compound in common polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF). We delve into the theoretical principles governing its solubility by analyzing its molecular structure and potential intermolecular interactions. Furthermore, this guide presents a detailed, field-proven experimental protocol based on the gold-standard shake-flask method for the accurate determination of thermodynamic equilibrium solubility. This document is intended for researchers, chemists, and drug development professionals seeking both a predictive understanding and a practical methodology for characterizing this important chemical entity.

Part 1: Theoretical Framework for Solubility

A robust understanding of the molecular properties of both the solute and the solvent is the foundation for predicting solubility behavior. This section deconstructs the key chemical features of the target compound and the relevant solvents to build a predictive model for their interaction.

The Solute: 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one

This compound is a multi-functionalized aromatic ketone. Its structure dictates its potential interactions with its environment. Key physicochemical properties are summarized below.

PropertyValueSource
CAS Number 74798-63-3[1][2]
Molecular Formula C₁₀H₁₂ClNO₂[1]
Molecular Weight 213.66 g/mol [1]
Melting Point 71-73 °C[1]
XLogP3 2.4[1]
Polar Surface Area (PSA) 52.3 Ų[1]

The structure contains several key functional groups that influence its polarity and capacity for intermolecular interactions:

  • Aniline Moiety (-NH₂ group on a benzene ring): The primary amine group can act as both a hydrogen bond donor and acceptor.

  • Ketone Group (C=O): The carbonyl oxygen is a strong hydrogen bond acceptor.

  • Methoxy Group (-OCH₃): The ether oxygen can act as a hydrogen bond acceptor.

  • Chloro-group (-Cl): Contributes to the molecule's dipole moment.

  • Aromatic Ring & Methyl Group: These nonpolar regions contribute to van der Waals forces.

The Solvents: Polar Aprotic Systems

Polar aprotic solvents possess significant dipole moments, enabling them to dissolve polar compounds, but they lack acidic protons and thus do not act as hydrogen bond donors.[3] This class includes:

  • Dimethyl Sulfoxide (DMSO): Highly polar, strong hydrogen bond acceptor.

  • N,N-Dimethylformamide (DMF): Highly polar, strong hydrogen bond acceptor.

  • Acetonitrile (ACN): Less polar than DMSO/DMF, but still a good solvent for many polar molecules.

  • Tetrahydrofuran (THF): A cyclic ether with moderate polarity.

The Guiding Principle: "Like Dissolves Like"

The adage "like dissolves like" is a fundamental concept in solubility prediction, suggesting that substances with similar polarities are more likely to be soluble in one another.[4][5] Solubility is achieved when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

For 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one, its multiple polar functional groups suggest a strong affinity for polar solvents. The presence of both hydrogen bond donor (-NH₂) and multiple acceptor sites (C=O, -OCH₃, -NH₂) indicates that it will interact favorably with the strong hydrogen bond acceptors found in polar aprotic solvents like DMSO and DMF.

Solute 1-(2-Amino-5-methoxy-3-methylphenyl) -2-chloroethan-1-one Solvent Polar Aprotic Solvent (e.g., DMSO) Solute->Solvent Solute->i1 Solute-Solute Interactions (Lattice Energy) Solvent->i2 Solvent-Solvent Interactions Result Dissolution Occurs i1->Result Overcome i2->Result Overcome

Caption: Logical relationship for dissolution.

Part 2: Experimental Determination of Equilibrium Solubility

While theoretical analysis provides valuable insight, empirical measurement is essential for obtaining precise solubility data. The shake-flask method is widely recognized as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[3][6]

Core Directive: The Shake-Flask Method

This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute.[3] The resulting saturated solution is then carefully separated and analyzed to determine the solute concentration. This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is measured.

Detailed Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one in a selected polar aprotic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one (solid, >98% purity)

  • Selected solvent (e.g., DMSO, HPLC grade)

  • Glass vials (e.g., 4 mL) with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound (e.g., ~10-20 mg, ensuring solid remains visible at equilibrium) to a pre-weighed glass vial. The use of excess solid is critical to guarantee that the solution becomes saturated.

    • Pipette a precise volume of the selected solvent (e.g., 2.0 mL) into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials for a prolonged period, typically 24 to 72 hours.[3] This extended duration is necessary to ensure that the system reaches thermodynamic equilibrium, a cornerstone of this method's reliability. A preliminary time-course study can be run to confirm the point at which concentration no longer increases.

  • Phase Separation (Self-Validating Step):

    • After equilibration, allow the vials to rest at the set temperature for at least 1 hour to let larger particles settle.

    • Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the undissolved solid. This step is the first line of defense against including solid particles in the sample.

    • Carefully withdraw the supernatant using a syringe.

    • Immediately filter the supernatant through a chemically inert 0.22 µm syringe filter into a clean vial. This second clarification step is crucial to remove any fine, suspended microcrystals, which would otherwise lead to an overestimation of solubility.[7]

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with the appropriate mobile phase for HPLC analysis.

    • Analyze the diluted sample using a validated HPLC method.

    • Quantify the concentration against a pre-generated calibration curve of the compound with known concentrations.

Sources

Foundational

Spectroscopic Characterization of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one: A Technical Guide

Executive Summary & Structural Rationale In modern medicinal chemistry, functionalized ortho-aminoacetophenones serve as highly versatile synthons, particularly for the construction of complex nitrogenous heterocycles su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, functionalized ortho-aminoacetophenones serve as highly versatile synthons, particularly for the construction of complex nitrogenous heterocycles such as indoles, quinolines, and quinazolines. 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one (CAS: 74798-63-3) is a prime example of such a building block. The presence of the highly reactive α -chloro ketone moiety paired with an electron-rich, multi-substituted aniline core makes it a valuable, yet spectroscopically complex, molecule.

The structural anatomy of this compound dictates its spectral behavior. The ortho-relationship between the primary amine (-NH₂) at C2 and the chloroacetyl group (-C(=O)CH₂Cl) at C1 facilitates a strong intramolecular hydrogen bond . This native interaction lowers the force constant of the carbonyl double bond and alters the electron density around the amine, phenomena that must be carefully preserved and analyzed during spectroscopic evaluation [1]. Furthermore, the synergistic electron-donating effects of the C5-methoxy and C3-methyl groups create a highly specific shielding environment for the remaining aromatic protons, requiring advanced 2D NMR techniques for unambiguous assignment [2].

Methodological Framework: Experimental Protocols

To ensure a self-validating analytical workflow, the experimental conditions must be chosen to prevent the disruption of the molecule's native electronic state.

ATR-FTIR Acquisition Protocol

Causality for Choice: Traditional KBr pellet preparation requires extreme pressure and introduces hygroscopic moisture, which creates broad O-H stretching artifacts in the 3300–3500 cm⁻¹ region. Because resolving the N-H stretching bands is critical to evaluating the intramolecular hydrogen bond in this compound, a neat sample on a monolithic diamond Attenuated Total Reflectance (ATR) crystal is mandated. This preserves the solid-state interactions without matrix interference.

Step-by-Step Methodology:

  • Crystal Preparation: Clean the monolithic diamond ATR crystal with spectroscopic-grade isopropanol and allow it to air-dry completely.

  • Background Calibration: Collect a background spectrum of ambient air using 32 scans at a resolution of 4 cm⁻¹ to establish a baseline.

  • Sample Application: Deposit approximately 2–5 mg of the neat crystalline 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one directly onto the center of the diamond crystal.

  • Compression: Apply uniform pressure using the ATR anvil to ensure intimate optical contact between the crystal and the sample, minimizing the air gap and preventing signal attenuation.

  • Data Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range). Apply baseline correction and atmospheric suppression algorithms to finalize the data.

High-Resolution NMR Acquisition Protocol

Causality for Choice: Solvent selection is paramount. While polar aprotic solvents like DMSO-d₆ offer excellent solubility, they act as strong hydrogen-bond acceptors, disrupting the native intramolecular hydrogen bond. Chloroform-d (CDCl₃), a non-competing solvent, preserves this intramolecular interaction, allowing the observation of the characteristic downfield shift of the hydrogen-bonded N-H proton [3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C and 2D experiments) of the analyte in 0.6 mL of anhydrous CDCl₃ (99.8 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Shimming and Tuning: Insert the 5 mm NMR tube into a 400 MHz (or higher) NMR spectrometer. Perform automated gradient shimming (Z-axis) and tune the probe to the ¹H and ¹³C resonance frequencies.

  • ¹H NMR Acquisition: Run a standard 1D proton sequence (zg30) with a 30° flip angle, 2.0 s relaxation delay (D1), and 16 transients.

  • ¹³C NMR Acquisition: Run a proton-decoupled 1D carbon sequence (zgpg30) with a 2.0 s relaxation delay and a minimum of 1024 transients to achieve a high signal-to-noise ratio for the quaternary carbons.

  • 2D NMR Acquisition:

    • COSY: Acquire with 128 t1 increments (4 scans per increment) to map homonuclear (H-H) couplings.

    • HSQC: Acquire to map one-bond C-H connectivities, optimizing for ¹J_CH = 145 Hz.

    • HMBC: Acquire to map long-range C-H connectivities (²J and ³J), optimizing for long-range couplings of 8 Hz.

Workflow S1 Sample Preparation (Purity >95%, Dry CDCl3) S2 ATR-FTIR Spectroscopy (N-H & C=O H-Bonding Analysis) S1->S2 S3 1D NMR (1H & 13C) (Chemical Shifts & J-Coupling) S1->S3 S5 Data Integration & Structural Validation S2->S5 S4 2D NMR (COSY, HSQC, HMBC) (Connectivity & Regiochemistry) S3->S4 S4->S5

Fig 1. Spectroscopic characterization workflow for ortho-aminoacetophenone derivatives.

Infrared (IR) Spectroscopy Analysis

The IR spectrum of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one is dominated by the effects of the ortho-amino group. In a standard un-conjugated aliphatic ketone, the C=O stretch appears near 1715 cm⁻¹. Conjugation with the aryl ring typically lowers this to ~1680 cm⁻¹. However, the robust intramolecular hydrogen bonding from the adjacent -NH₂ group further weakens the C=O double bond character, causing a significant red-shift to approximately 1645 cm⁻¹ [1].

Table 1: ATR-FTIR Spectral Assignments

Wavenumber (cm⁻¹)Peak Shape/IntensityFunctional Group AssignmentStructural Rationale
3450 Sharp, MediumN-H Asymmetric StretchPrimary amine (-NH₂)
3350 Broad, MediumN-H Symmetric StretchBroadened due to intramolecular H-bonding
2950, 2840 WeakC-H Stretch (sp³)Methoxy and methyl groups
1645 Strong, SharpC=O StretchRed-shifted due to conjugation and H-bonding
1580, 1500 StrongC=C Aromatic StretchAromatic ring vibrations
1220 StrongC-O-C Asymmetric StretchMethoxy ether linkage
740 MediumC-Cl StretchChloroacetyl group

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR Profiling

The ¹H NMR spectrum in CDCl₃ provides a clear map of the molecule's substitution pattern. The aromatic region contains only two protons (H4 and H6). Because they are separated by the C5-methoxy group, they exhibit a characteristic meta-coupling ( 3J≈2.5 Hz). H6 is positioned ortho to the electron-withdrawing carbonyl group, shifting it downfield relative to H4, which is shielded by both the ortho-methoxy and ortho-methyl groups. The amine protons appear as a broad singlet significantly downfield (~6.20 ppm) due to hydrogen bonding [2].

Table 2: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)AssignmentRationale
7.12 Doublet (d)1H2.5H6 (Aromatic)Deshielded by ortho-carbonyl; meta-coupled to H4
6.62 Doublet (d)1H2.5H4 (Aromatic)Shielded by ortho-methoxy & methyl; meta-coupled to H6
6.20 Broad Singlet (br s)2H--NH₂Downfield shift due to intramolecular H-bond with C=O
4.65 Singlet (s)2H--CH₂ClDeshielded by adjacent carbonyl and electronegative chlorine
3.80 Singlet (s)3H--OCH₃Typical methoxy resonance
2.20 Singlet (s)3H-Ar-CH₃Benzylic methyl group
¹³C NMR Profiling

The ¹³C NMR assignments rely heavily on the additive effects of the aromatic substituents. The C5 carbon is heavily deshielded by the directly attached electronegative oxygen of the methoxy group, pushing it to ~151.0 ppm. Conversely, the C6 and C4 carbons are shielded by the resonance electron-donation of the methoxy group [3].

Table 3: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)TypeAssignmentRationale
192.5 CqC=O (Carbonyl)Aryl ketone, deshielded by H-bonding
151.0 CqC5 (Ar-OCH₃)Strongly deshielded by electronegative oxygen
140.5 CqC2 (Ar-NH₂)Deshielded by amine nitrogen
122.0 CqC3 (Ar-CH₃)ipso-carbon to methyl group
118.5 CqC1 (Ar-C=O)ipso-carbon to carbonyl group
118.3 CHC4 (Aromatic CH)Shielded by ortho-methoxy, deshielded by para-carbonyl
111.7 CHC6 (Aromatic CH)Strongly shielded by ortho-methoxy and para-methyl
55.5 CH₃-OCH₃Typical methoxy carbon
46.0 CH₂-CH₂ClDeshielded by chlorine and carbonyl
17.5 CH₃Ar-CH₃Benzylic methyl carbon
2D NMR Logical Relationships

To definitively differentiate H4 from H6 and assign the quaternary carbons, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. H6 will show a strong ³J correlation to the carbonyl carbon (C1, 192.5 ppm), whereas H4 will not. Both H4 and H6 will show ³J correlations to the oxygen-bearing C5 carbon (151.0 ppm), confirming their positions relative to the methoxy group.

NMR_Logic H4 H4 Proton (δ 6.6 ppm) H6 H6 Proton (δ 7.1 ppm) H4->H6 COSY (m-coupling) C5 C5 (Methoxy) (δ 151 ppm) H4->C5 HMBC (3J) H6->C5 HMBC (3J) C1 C1 (Carbonyl) (δ 192 ppm) H6->C1 HMBC (3J) CH3 C3-Methyl (δ 2.2 ppm) CH3->H4 NOESY

Fig 2. Key 2D NMR correlations establishing the regiochemistry of the aromatic ring.

References

  • Title: NIST Chemistry WebBook: Ethanone, 1-(2-aminophenyl)- Source: National Institute of Standards and Technology (NIST) URL: [Link][1]

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: Structure Determination of Organic Compounds Source: Springer URL: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one

Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of complex heterocyclic scaffolds relies heavily on highly functionalized, pre-activated building blocks. 1-(2-Amino-5-methoxy-3-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex heterocyclic scaffolds relies heavily on highly functionalized, pre-activated building blocks. 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one (CAS: 74798-63-3) is a highly specialized ortho-chloroacetylated aniline derivative. It serves as a critical synthetic intermediate, most notably in the development of Complement Factor B inhibitors for immunological disorders and substituted indole agonists for neurodegenerative diseases[1],[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis via the Sugasawa reaction, and validated protocols for its application in drug discovery workflows.

Physicochemical & Structural Properties

Understanding the baseline physicochemical profile of this intermediate is essential for optimizing downstream reaction conditions, particularly regarding solvent selection and thermal stability during cyclization reactions.

PropertyValue
Chemical Name 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one
IUPAC Name 1-(2-amino-5-methoxy-3-methylphenyl)-2-chloroethanone
CAS Registry Number 74798-63-3[3]
Molecular Formula C₁₀H₁₂ClNO₂[3]
Molecular Weight 213.66 g/mol [3]
Exact Mass 213.0556 Da[3]
Melting Point 71 – 73 °C (Crystallized from Hexane)[3]
DSSTox ID DTXSID70505693[3]
Structural Features Ortho-amino group, meta-methoxy group, meta-methyl group relative to the α-chloroacetyl moiety.

Synthetic Methodology: The Sugasawa Ortho-Acylation

Mechanistic Causality

The synthesis of 1-(2-amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one from 4-methoxy-2-methylaniline and chloroacetonitrile cannot be achieved via standard Friedel-Crafts acylation. In traditional Friedel-Crafts conditions, the basic lone pair of the unprotected aniline coordinates directly with the Lewis acid (e.g., AlCl₃), forming a deactivated complex that completely inhibits electrophilic aromatic substitution[4],[5].

To circumvent this, the Sugasawa reaction is employed. This methodology utilizes Boron Trichloride (BCl₃) to form an intermediate aminodichloroborane complex. This complex serves two critical functions:

  • Protection: It masks the basicity of the amine, preventing global deactivation of the aromatic ring[4].

  • Regiocontrol: It acts as an intramolecular directing group, forcing the incoming nitrile—activated by a secondary Lewis acid or excess BCl₃—to attack exclusively at the ortho position[4],[6].

Sugasawa_Mechanism A 4-Methoxy-2-methylaniline B Aminodichloroborane Complex A->B BCl3 (- HCl) C Ketimine Supercomplex B->C Chloroacetonitrile + Lewis Acid D Target Product (CAS: 74798-63-3) C->D Aqueous Hydrolysis

Figure 1: Mechanistic pathway of the Sugasawa ortho-acylation utilizing BCl3.

Validated Experimental Protocol

The following protocol is a self-validating system adapted from pharmaceutical process chemistry standards for ortho-acylation[1],.

Reagents:

  • 4-Methoxy-2-methylaniline (Substrate)

  • Chloroacetonitrile (Electrophile)

  • Boron Trichloride (1.0 M in DCM or THF)

  • Aluminum Chloride (AlCl₃) or Gallium Chloride (GaCl₃)

Step-by-Step Workflow:

  • Complexation (Exothermic Control): Dissolve 4-methoxy-2-methylaniline in anhydrous dichloromethane (DCM). Cool the reactor to -10 °C under a strict N₂ atmosphere. Causality: The reaction between BCl₃ and the aniline is highly exothermic; cryogenic control prevents substrate degradation and ensures the clean formation of the aminodichloroborane complex[1].

  • Addition of BCl₃: Add the BCl₃ solution dropwise. Stir for 30 minutes to ensure complete complexation.

  • Electrophile Introduction: Add chloroacetonitrile dropwise at 0 °C, followed by the addition of the secondary Lewis acid (e.g., AlCl₃ pellets)[1],.

  • Thermal Activation & HCl Expulsion (Critical Step): Heat the reaction mixture to reflux. Causality: The condensation releases HCl gas. If HCl is retained in the solvent, it protonates the starting aniline to form an anilinium hydrochloride salt. This stalls the catalytic cycle and diverts the reaction toward unwanted amidine byproducts. Continuous venting or refluxing in a higher-boiling solvent (like toluene) is required to drive off HCl and maximize yield[6],[7].

  • Hydrolysis: Cool the mixture to 0 °C and carefully quench with 2N HCl. Heat the quenched mixture to reflux for 20–30 minutes. Causality: The initial product is a boron-coordinated ketimine supercomplex. Acidic heating is mandatory to hydrolyze the imine into the final ketone[4],.

  • Isolation: Extract with DCM, dry over MgSO₄, concentrate, and crystallize from hexane to yield the pure 1-(2-amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one[3],.

Downstream Applications in Drug Development

The dual functionality of the α-chloroacetyl group and the ortho-amino group makes this compound a privileged synthon for divergent heterocyclic synthesis.

  • Quinazoline Scaffolds: Condensation of the ortho-amino ketone with amidines or urea derivatives yields highly substituted quinazolines. This specific pathway was patented by Achillion Pharmaceuticals to synthesize potent Complement Factor B inhibitors for the treatment of renal and ophthalmic disorders[1].

  • Indole Scaffolds: Reductive cyclization (typically using NaBH₄ in dioxane) reduces the ketone to an alcohol, which subsequently undergoes intramolecular alkylation by displacing the α-chloride, yielding 4,6-disubstituted indoles. These indoles are critical in the development of GPR17 agonists for glioblastoma and neurodegenerative treatments[2],[8].

Applications Core 1-(2-Amino-5-methoxy-3-methylphenyl) -2-chloroethan-1-one Indole Substituted Indoles (e.g., GPR17 Agonists) Core->Indole Reductive Cyclization (NaBH4 / Dioxane) Quinazoline Quinazoline Derivatives (Complement Factor B Inhibitors) Core->Quinazoline Condensation (Amidine / Urea)

Figure 2: Divergent synthetic applications of the ortho-chloroacetylated intermediate.

References

  • Echemi. 1-(2-amino-5-methoxy-3-methyl-phenyl)-2-chloro-ethanone Product Details. Retrieved from:[3]

  • European Patent Office (EP 3939591 A1). Quinazoline and Indole Compounds to Treat Medical Disorders (Achillion Pharmaceuticals). Retrieved from:[1]

  • Grokipedia. Sugasawa Reaction Mechanism. Retrieved from:[4]

  • Organic Process Research & Development (ACS Publications). Design of New Reaction Conditions for the Sugasawa Reaction Based on Mechanistic Insights. Retrieved from:[6]

  • TCI America. Boron Trichloride - ortho-Acylation of Anilines using BCl3 (Sugasawa Reaction). Retrieved from:

  • Chem-Station Int. Ed. Sugasawa Reaction Overview. Retrieved from:[5]

  • ResearchGate. Mechanistic implications of HCl expulsion in Sugasawa conditions. Retrieved from:[7]

  • Journal of Medicinal Chemistry (ACS Publications). Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist. Retrieved from:[2]

  • ResearchGate. Sugasawa Indole Synthesis via 2-amino-α-chloroacetophenones. Retrieved from:[8]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Friedel-Crafts Acylation Strategies for the Synthesis of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Chemical Context 1-(2-Amino-5-methoxy-3-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Chemical Context

1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one (CAS: 74798-63-3) is a highly functionalized, commercially valuable chloroethanone building block[1]. It is frequently utilized as a critical intermediate in the divergent synthesis of complex indole, quinoline, and benzodiazepine-based therapeutics[2][3].

Synthesizing this molecule requires the direct C-acylation of 4-methoxy-2-methylaniline with a chloroacetyl electrophile. This presents a formidable regioselectivity challenge: the unprotected primary amine is highly nucleophilic, making undesired N-acylation (amide formation) the kinetically favored pathway[4]. Furthermore, standard electrophilic aromatic substitution on this electron-rich ring often yields a mixture of regioisomers, particularly at the C5 position (ortho to the strongly activating methoxy group).

This application note details field-proven methodologies—specifically the Sugasawa reaction and state-of-the-art Gallium-mediated Friedel-Crafts acylation—to achieve exclusive ortho-acylation, bypassing the need for inefficient protection-deprotection sequences[4][5].

Mechanistic Rationale & Pathway Analysis

To overcome the kinetic preference for N-acylation, modern process chemistry relies on specific Lewis acids that coordinate to the amine, temporarily masking its nucleophilicity while simultaneously directing the electrophile to the ortho position (C6 of the aniline, which becomes C1 of the product).

  • The Sugasawa Reaction (Method B): Utilizes boron trichloride ( BCl3​ ) to form an anilinodichloroborane intermediate. When a nitrile (chloroacetonitrile) is introduced, it coordinates to the boron center. This creates a highly organized, cyclic transition state that forces the electrophilic carbon directly into the ortho-position, ensuring absolute regiocontrol[3][5].

  • GaCl3​ -Mediated Direct Acylation (Method C): A modern optimization where GaCl3​ is pre-incubated with chloroacetyl chloride (CAC) to generate a highly reactive acylium-gallium complex before the aniline is introduced. GaCl3​ acts as a soft Lewis acid; it anchors to the amine's lone pair at sub-zero temperatures, preventing amide formation, while facilitating rapid C-acylation at the sterically accessible ortho-position[4].

G SM 4-Methoxy-2-methylaniline N_Acyl N-Acylation (Amide) [Undesired] SM->N_Acyl Direct Addition (No Lewis Acid) BCl3_Complex BCl3 + ClCH2CN Anilinoborane Formation SM->BCl3_Complex Sugasawa Method GaCl3_Complex GaCl3 + ClCH2COCl Pre-incubation Ga_Pathway Direct C-Acylation (-10 °C) GaCl3_Complex->Ga_Pathway Add Aniline Sugasawa_Pathway Cyclic Transition State (Reflux) BCl3_Complex->Sugasawa_Pathway AlCl3 Co-catalysis Target 1-(2-Amino-5-methoxy-3-methylphenyl) -2-chloroethan-1-one Ga_Pathway->Target High Yield Sugasawa_Pathway->Target Acidic Hydrolysis

Fig 1. Mechanistic pathways for the regioselective acylation of 4-methoxy-2-methylaniline.

Quantitative Method Comparison

To select the optimal route for scale-up, researchers must weigh atom economy, safety, and yield. The table below summarizes the performance metrics of the available synthetic strategies. The GaCl3​ method is highly recommended for its superior yield and avoidance of harsh reflux conditions[4].

MethodologyKey ReagentsLewis Acid (Equiv)Reaction TempEst. YieldRegioselectivity
Classical FC (Method A) Ac2​O , AlCl3​ / CAC3.0 - 4.00 to 25 °C< 40%Moderate (Requires Deprotection)
Sugasawa (Method B) BCl3​ / ClCH2​CN 1.1 ( BCl3​ ), 1.0 ( AlCl3​ )80 °C (Reflux)25 - 50%High (Exclusive Ortho)
GaCl3​ -Mediated (Method C) GaCl3​ / CAC3.1 ( GaCl3​ )-10 to 25 °C> 80%High (Exclusive Ortho)

Experimental Protocols

Protocol 1: GaCl3​ -Mediated Direct Friedel-Crafts Acylation (Recommended)

This protocol is adapted from recent process development optimizations for scalable aniline acylation[4].

Reagents Required:

  • 4-Methoxy-2-methylaniline (1.0 equiv)

  • Gallium(III) chloride ( GaCl3​ ) (3.1 equiv)

  • Chloroacetyl chloride (CAC) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (30 volumes)

Workflow Step1 Step 1: Complexation GaCl3 + CAC Step2 Step 2: Cooling Temp: -10 °C Step1->Step2 Step3 Step 3: Addition Add Aniline Step2->Step3 Step4 Step 4: Reaction Stir to completion Step3->Step4 Step5 Step 5: Quench Cold H2O / HCl Step4->Step5

Fig 2. Workflow for the GaCl3-mediated direct Friedel-Crafts acylation of anilines.

Step-by-Step Methodology:

  • Reactor Preparation: Purge a dry, jacketed reaction vessel with N2​ . Ensure strict anhydrous conditions.

  • Acylium Complex Formation: Charge the vessel with anhydrous DCE, followed by GaCl3​ (3.1 equiv) and CAC (1.5 equiv). Stir at ambient temperature until the mixture is completely homogeneous.

    • Causality Check: This pre-formation step is non-negotiable. It generates the highly active acylium species before the amine is introduced, effectively neutralizing the risk of N-acylation[4].

  • Cooling: Chill the reactor jacket to −10 °C.

  • Substrate Addition: Slowly add 4-methoxy-2-methylaniline (1.0 equiv) to the chilled solution. Control the addition rate to maintain the internal temperature below 0 °C.

  • Reaction: Allow the reaction to stir for 2-4 hours. Monitor conversion via HPLC.

  • Quench & Workup: Safety Warning: The quench of excess GaCl3​ is highly exothermic. Perform a reverse quench by slowly transferring the reaction mixture into a vigorously stirred volume of ice-cold water. Extract with DCE, wash with brine, dry over Na2​SO4​ , and crystallize the product.

Protocol 2: Modified Sugasawa Acylation

A classical alternative utilizing boron chemistry for strict proximity-driven regiocontrol[3][5].

Step-by-Step Methodology:

  • Anilinoborane Formation: To a cooled solution of 4-methoxy-2-methylaniline (1.0 equiv) in DCE, add BCl3​ (1M in DCM, 1.1 equiv) dropwise under N2​ . Stir for 30 minutes to form the anilinodichloroborane complex.

  • Nitrile Addition: Add chloroacetonitrile (1.2 equiv), followed by AlCl3​ (1.0 equiv). Note: AlCl3​ acts as a crucial co-catalyst to accelerate the cyclic transition state[5].

  • Heating: Heat the mixture to reflux (80 °C) for 4-8 hours.

  • Hydrolysis: Cool to room temperature and quench with 2N HCl. Heat to 50 °C for 1 hour to hydrolyze the intermediate ketimine to the corresponding 2-chloroethanone.

  • Workup: Separate the organic layer, wash with saturated NaHCO3​ and brine, dry, and concentrate under vacuum.

Analytical Validation

To ensure the protocol has resulted in a self-validating success, perform the following checks:

  • HPLC Monitoring: The disappearance of the starting aniline peak and the emergence of a single major, less polar product peak confirms C-acylation. N-acylated byproducts typically elute earlier due to increased polarity.

  • NMR Verification: In 1H NMR, the target 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one will display a characteristic sharp singlet for the chloroacetyl protons ( −CH2​Cl ) around δ 4.8 ppm, and the preservation of the broad −NH2​ singlet around δ 6.5-7.0 ppm, confirming that the amine remains unprotected and intact[6].

References

  • Process Development to Synthesize SGD-11275 Utilizing a Pd-Catalyzed Acetamide Arylation and Gallium-Mediated Friedel–Crafts Acylation. ACS Publications.4

  • Preparation of an N-sec-Alkyl 2,6-Disubstituted Aniline: A Key Intermediate in the Divergent Synthesis of S-Metolachlor Metabolites. ResearchGate.5

  • Novel Selective Hindlimb Vasodilators: Synthesis and Biological Activity of 1-Acyl-4-aminopiperidine Derivatives. Journal of Medicinal Chemistry - ACS Publications.3

  • 1-(2-amino-5-methoxy-3-methyl-phenyl)-2-chloro-ethanone Product Specifications. Echemi.1

  • Tetrazoles via Multicomponent Reactions. PMC - NIH.2

  • Anti-neoplastic compounds, compositions and methods (US8680139B2). Google Patents.6

Sources

Application

Application Note: Reagents and Catalysts for the Preparation of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one

Executive Summary & Mechanistic Overview The synthesis of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one (CAS No. 74798-63-3)[1] is a critical transformation in the development of complex pharmaceutical heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

The synthesis of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one (CAS No. 74798-63-3)[1] is a critical transformation in the development of complex pharmaceutical heterocycles, including biologically active indoles and quinazolines[2].

Synthesizing ortho-acylated unprotected anilines via classical Friedel-Crafts conditions is inherently problematic. The highly nucleophilic amino group irreversibly coordinates with standard Lewis acids, forming a strongly electron-withdrawing complex that deactivates the aromatic ring toward electrophilic aromatic substitution[3].

To overcome this, the Sugasawa reaction is the premier methodology[3]. This approach utilizes a synergistic dual Lewis acid system. Boron trichloride (BCl₃) reacts with 4-methoxy-2-methylaniline to form an aminodichloroborane intermediate. The boron atom retains a vacant p-orbital, which subsequently coordinates with the acylating agent (chloroacetonitrile). This intramolecular coordination directs the electrophile exclusively to the ortho position. A secondary Lewis acid, typically Aluminum Chloride (AlCl₃) or Gallium Chloride (GaCl₃), is introduced to further activate the nitrile carbon, driving the formation of a ketimine intermediate that is later hydrolyzed to the target α -chloro ketone[3],[4].

SugasawaMechanism A 4-Methoxy-2-methylaniline (Substrate) B BCl3 Coordination (Directing Complex) A->B Step 1 C AlCl3 + Chloroacetonitrile (Electrophilic Attack) B->C Step 2 D Ketimine Intermediate (ortho-Substituted) C->D Step 3 E Acidic Hydrolysis (HCl / H2O) D->E Step 4 F Target alpha-Chloro Ketone (Product) E->F Step 5

Mechanistic pathway of the Sugasawa ortho-acylation reaction.

Reagents and Catalysts Profile

The selection of reagents is dictated by the need to balance electrophilic activation with the steric hindrance of the 3-methyl group on the aniline substrate.

Table 1: Reagent Stoichiometry and Functional Role
Reagent / CatalystEquivalentsRole in SynthesisMechanistic Rationale
4-Methoxy-2-methylaniline 1.0 eqSubstrateElectron-rich aromatic ring; primary amine acts as the anchoring point for BCl₃.
Boron Trichloride (BCl₃) 1.1 - 1.2 eqPrimary Lewis AcidForms the directing aminodichloroborane complex. Must be used in slight excess to ensure complete amine protection.
Chloroacetonitrile 2.5 - 5.0 eqAcylating AgentProvides the α -chloro ketone moiety. Used in excess to drive the equilibrium of the electrophilic attack[5].
Aluminum Chloride (AlCl₃) 1.1 - 1.2 eqSecondary Lewis AcidActivates the nitrile. Note: GaCl₃ can be substituted for better solubility in organic solvents[3].
Dichloromethane (DCM) 0.1 - 0.5 MSolventNon-coordinating solvent. Avoid THF, as it strongly coordinates to BCl₃ and inhibits the reaction[2].
Table 2: Catalyst Optimization Comparison
Secondary Lewis AcidSolventTemp (°C)Relative YieldOperational Notes
AlCl₃ (Pellets/Powder)DCM40 (Reflux)60 - 70%Cost-effective, standard protocol[5]. Heterogeneous mixture requires vigorous stirring.
GaCl₃ (Anhydrous)DCE80 (Reflux)75 - 85%Higher affinity for chlorine; fully soluble in DCE, allowing milder/cleaner conversion[3].

Experimental Protocol

The following self-validating protocol is adapted from optimized industrial and literature standards for the preparation of ortho-amino α -chloroacetophenones[5],.

ExperimentalWorkflow Step1 1. Substrate Dissolution Dissolve Aniline in DCM under N2 Step2 2. BCl3 Addition Dropwise at -10°C (Exothermic) Step1->Step2 Step3 3. Nitrile & AlCl3 Addition Introduce Chloroacetonitrile at 0°C Step2->Step3 Step4 4. Reflux Heat to 40°C for 14h Step3->Step4 Step5 5. Quench & Hydrolysis Add 2N HCl, Reflux 20 min Step4->Step5 Step6 6. Extraction & Purification DCM Extraction, Silica Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis of the target α -chloro ketone.

Step 1: Substrate Complexation
  • Procedure: In an oven-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-methoxy-2-methylaniline (100 mmol) in anhydrous DCM (100 mL). Cool the solution to -10 °C using an ice-salt bath.

  • Addition: Dropwise, add a 1.0 M solution of BCl₃ in DCM (120 mL, 120 mmol) over 30 minutes.

  • Causality: The reaction between the primary amine and BCl₃ is highly exothermic and releases HCl gas. Maintaining -10 °C prevents thermal degradation of the substrate and controls the expulsion of HCl[4].

  • Self-Validation: The initial addition will form a thick precipitate (the amine-boron complex), which may partially dissolve as the addition completes.

Step 2: Electrophilic Activation
  • Procedure: To the cold mixture, add anhydrous AlCl₃ pellets (16.0 g, 120 mmol) in one portion.

  • Addition: Immediately follow with the dropwise addition of chloroacetonitrile (18.8 g, 250 mmol) while ensuring the internal temperature does not exceed 0 °C[5],.

  • Causality: AlCl₃ acts as a π -acid, coordinating to the nitrogen of the chloroacetonitrile, rendering the nitrile carbon highly electrophilic and primed for the directed ortho-attack.

Step 3: Regioselective Acylation (Reflux)
  • Procedure: Remove the cooling bath and allow the cloudy solution to warm to room temperature over 30 minutes. Equip the flask with a reflux condenser and heat to a gentle reflux (approx. 40 °C) for 14 hours.

  • Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the adjacent 3-methyl group, driving the formation of the tightly bound ketimine-boron intermediate.

  • Self-Validation: Reaction progress can be monitored via TLC (Hexane:EtOAc 7:3). The starting aniline spot ( Rf​≈0.6 ) will disappear, replaced by a highly UV-active intermediate spot at the baseline (due to the Lewis acid complex).

Step 4: Acidic Hydrolysis
  • Procedure: Cool the reaction mixture to 0 °C. Carefully and slowly quench the reaction by adding 2N aqueous HCl (150 mL).

  • Hydrolysis: Once the exothermic quench subsides, heat the biphasic mixture to reflux for 20 to 30 minutes[5],.

  • Causality: This step is strictly mandatory. The boron-nitrogen bonds are highly robust; vigorous acidic hydrolysis is required to cleave the directing group and hydrolyze the intermediate imine into the final ketone.

Step 5: Isolation and Purification
  • Procedure: Cool the mixture to room temperature. Separate the organic (DCM) layer and extract the aqueous layer twice with fresh DCM (100 mL each).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one as a solid.

  • Self-Validation: Successful synthesis is confirmed via ¹H NMR. The appearance of a sharp singlet integrating to 2H at ≈4.6−4.8 ppm confirms the presence of the α -chloroacetyl protons ( −C(=O)CH2​Cl )[5].

References

  • Sugasawa Reaction. Chem-Station Int. Ed. URL:[Link]

  • Supporting Information - Synthesis of Indoles (Acylation of Anilines). Wiley-VCH. URL:[Link]

  • Design of New Reaction Conditions for the Sugasawa Reaction Based on Mechanistic Insights. ResearchGate. URL:[Link]

  • EP 3939591 A1 - QUINAZOLINE AND INDOLE COMPOUNDS TO TREAT MEDICAL DISORDERS.European Patent Office.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage &amp; Handling of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one

Welcome to the technical support guide for 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one. This molecule is a highly functionalized intermediate, incorporating both a substituted aniline and a reactive α-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one. This molecule is a highly functionalized intermediate, incorporating both a substituted aniline and a reactive α-chloro ketone moiety. This dual functionality makes it exceptionally useful in multi-step synthesis but also renders it susceptible to specific degradation pathways if not stored and handled with precision. This guide provides a comprehensive framework for maintaining the integrity of your compound, troubleshooting common issues, and ensuring the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary visual signs of degradation for this compound?

The most immediate sign of degradation is a change in color. Pure, fresh aniline derivatives are typically colorless or pale yellow.[1] Upon exposure to air and/or light, the aromatic amine moiety will oxidize, leading to a gradual darkening from yellow to brown, and in severe cases, to a black, tar-like substance.[1][2] You may also observe changes in solubility or the formation of particulates in solution.

Q2: What is the optimal temperature for long-term storage?

For long-term stability (>1 month), the compound should be stored frozen at -20°C or below .[3][4][5] For short-term use (days to a week), refrigeration at 2-8°C is acceptable, provided other protective measures are in place.[6][7] Elevated temperatures dramatically accelerate the rates of all degradation reactions, particularly oxidation.

Q3: Is an inert atmosphere absolutely necessary for storage?

Yes. The substituted aniline ring is highly susceptible to oxidation by atmospheric oxygen.[8] To prevent this, the solid compound must be stored under a dry, inert atmosphere such as argon or nitrogen.[9] When dispensing the compound, it should be done in a glovebox or under a positive pressure stream of inert gas.

Q4: How does light exposure affect the compound's stability?

Aromatic amines and ketones can be sensitive to light, which can catalyze oxidative processes and other radical-based degradation pathways.[10][11] All storage vessels should be opaque or amber-colored to protect the contents from light. Avoid storing containers on the benchtop where they are exposed to ambient lab lighting for extended periods.

Q5: What type of container and cap should I use?

Use borosilicate glass vials with screw caps lined with polytetrafluoroethylene (PTFE).[12][13] This combination provides an excellent seal against atmospheric moisture and oxygen and ensures the container material is non-reactive. After opening, ensure the container is carefully resealed to prevent leakage and contamination.

Q6: What solvents, reagents, or materials are incompatible with this compound?

Due to its bifunctional nature, several substance classes should be avoided during storage and handling unless they are part of a controlled reaction:

  • Strong Oxidizing Agents: Will rapidly and uncontrollably oxidize the aniline group.[6]

  • Strong Bases: Can catalyze the rearrangement or cyclization of the α-chloro ketone.[3][14]

  • Water and Protic Solvents (e.g., Methanol, Ethanol): Can act as nucleophiles, leading to the hydrolysis of the α-chloro ketone to form the corresponding α-hydroxy ketone.[3][15] Always use anhydrous, aprotic solvents for preparing stock solutions.

  • Certain Metals: Copper and its alloys can catalyze aniline oxidation and should be avoided in handling equipment.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage or use of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one.

Observed ProblemPotential Cause(s)Recommended Action(s)
The solid material has turned yellow/brown. Oxidation of the Aniline Moiety: The most common cause, resulting from exposure to atmospheric oxygen. This process is accelerated by light and heat.[1][8]1. Verify Purity: Analyze the material by LC-MS or ¹H NMR to quantify the level of impurity. Minor discoloration may not affect all applications. 2. Improve Handling: Review your procedures. Always handle the solid under an inert atmosphere (glovebox or nitrogen blanket).[2] 3. Repurify or Replace: For high-purity applications, the material may need to be repurified (e.g., recrystallization from an anhydrous, aprotic solvent system) or a fresh batch should be used.
Analytical data (LC-MS, NMR) shows an impurity with a mass increase of +18 and loss of -35.5 Da. Hydrolysis of the α-Chloro Ketone: The compound has reacted with water, replacing the chlorine atom with a hydroxyl (-OH) group. This is often due to using non-anhydrous solvents or exposure to atmospheric moisture.[3]1. Use Anhydrous Solvents: Ensure all solvents are certified anhydrous or freshly distilled from an appropriate drying agent. 2. Minimize Air Exposure: Prepare solutions quickly and keep containers tightly sealed. Store stock solutions under an inert atmosphere. 3. Check pH: Hydrolysis is accelerated at neutral and basic pH.[3] Ensure solutions are not inadvertently made basic.
Reaction yields are inconsistent or have decreased over time. Gradual Degradation of Starting Material: The compound's purity has likely decreased over time due to slow oxidation and/or hydrolysis.1. Aliquot Material: Upon receiving a new batch, immediately divide it into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to the environment. 2. Re-analyze Before Use: If a batch has been stored for an extended period, re-confirm its purity via an appropriate analytical method before starting a critical experiment.

Data & Visualizations

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale & Scientific Basis
Temperature -20°C or colder Reduces the kinetic rate of all chemical degradation pathways.[3][5]
Atmosphere Inert Gas (Argon or Nitrogen) The electron-rich aniline moiety is highly susceptible to oxidation by O₂. An inert atmosphere is critical to prevent this.[8][9]
Light Protection from Light (Amber Vial/Darkness) Prevents photolytic degradation and light-catalyzed oxidation.[10][11]
Container Tightly Sealed Borosilicate Glass with PTFE-lined Cap Provides a non-reactive surface and an excellent barrier to moisture and oxygen ingress.[12]
Form Solid (Highest Purity) Storing as a solid minimizes interactions with solvents and impurities that can accelerate degradation.
Key Degradation Pathways

The diagram below illustrates the two most probable degradation pathways for this molecule: oxidation of the aniline functional group and hydrolysis of the reactive α-chloro ketone.

cluster_0 Primary Degradation Pathways cluster_1 Pathway 1: Oxidation cluster_2 Pathway 2: Nucleophilic Substitution Main 1-(2-Amino-5-methoxy-3-methylphenyl) -2-chloroethan-1-one O2 O₂ (Air) + Light/Heat Main->O2 Exposure to Atmosphere H2O H₂O (Moisture) (Protic Solvents) Main->H2O Exposure to Moisture Oxidation Oxidized Products (Nitroso, Nitro, Azo, Polymers) O2->Oxidation Hydrolysis α-Hydroxy Ketone Product (+ HCl) H2O->Hydrolysis start Degradation Observed (e.g., Discoloration, Impurity Peak) check_storage Review Storage Conditions: Temp < 0°C? Inert Atmosphere? Protected from Light? start->check_storage check_handling Review Handling Procedures: Used Anhydrous Solvents? Minimal Air Exposure? start->check_handling analyze Quantify Purity (LC-MS, NMR, etc.) check_storage->analyze check_handling->analyze decision Purity Acceptable for Application? analyze->decision proceed Proceed with Caution (Use Increased Stoichiometry if needed) decision->proceed Yes remedy Purify Material OR Use a New Batch decision->remedy No update_sops Update Storage/Handling SOPs & Aliquot Future Batches proceed->update_sops remedy->update_sops

Caption: Decision tree for troubleshooting compound degradation.

Experimental Protocols

Protocol 1: Aliquoting for Long-Term Storage

Objective: To safely partition a new batch of the compound into single-use vials to preserve the integrity of the bulk material.

Environment: This procedure MUST be performed in an inert atmosphere glovebox or using a Schlenk line.

  • Preparation: Place the sealed primary container, a set of appropriately sized amber glass vials with PTFE-lined caps, a balance, and spatulas into the glovebox antechamber. Cycle the antechamber at least three times.

  • Equilibration: Allow the primary container to warm to the ambient temperature inside the glovebox before opening to prevent condensation of residual moisture.

  • Dispensing: Carefully open the primary container. Weigh the desired amount of solid (e.g., 50-100 mg) into each of the smaller vials. Work efficiently to minimize the time the bulk material is exposed.

  • Sealing: Tightly cap each vial. For added protection, wrap the cap-vial interface with Parafilm.

  • Labeling & Storage: Clearly label each vial with the compound name, batch number, and date. Store all aliquoted vials and the main stock container in a designated freezer at -20°C or below.

Protocol 2: Preparation of Stock Solutions

Objective: To prepare a solution for immediate use in a reaction while minimizing degradation.

  • Select Solvent: Choose a suitable anhydrous, aprotic solvent (e.g., Dichloromethane, THF, Toluene) that is compatible with your reaction. Ensure the solvent is from a freshly opened bottle or has been appropriately dried.

  • Inert Technique: Using a gas-tight syringe, draw the required volume of anhydrous solvent and add it to a flame-dried or oven-dried flask equipped with a magnetic stir bar and sealed with a septum. Purge the flask with argon or nitrogen.

  • Compound Addition: Retrieve a single-use vial of the compound from the freezer. Allow it to warm to room temperature before opening. Under a positive pressure of inert gas, quickly add the solid to the flask.

  • Usage: Use the freshly prepared solution immediately. Do not store solutions for extended periods, as degradation is significantly faster in solution than in the solid state. [16]

References

  • Ataman Kimya. (n.d.). ANILINE.
  • University of Washington, Department of Environmental & Occupational Health Sciences. (n.d.).
  • Fisher Scientific. (n.d.).
  • Suvchem Laboratory Chemicals. (n.d.). 2-AMINOACETOPHENONE (FOR SYNTHESIS).
  • BenchChem. (n.d.). Technical Support Center: Managing α-Chloro Ketone Stability.
  • CDH Fine Chemical. (n.d.). 2-AMINO ACETOPHENONE CAS No 551-93-9.
  • Australian Government, Department of Climate Change, Energy, the Environment and W
  • Loba Chemie. (2016). 2-AMINOACETOPHENONE FOR SYNTHESIS MSDS.
  • Grokipedia. (2026). Phenacyl chloride.
  • Defforey, D., et al. (2019). Comparison of ultrafast intense-field photodynamics in aniline and nitrobenzene: stability under amino and nitro substitution. Structural Dynamics.
  • BenchChem. (n.d.). Technical Support Center: Stability and Storage of β-Amino Ketones.
  • Google Patents. (2012).
  • El-Sayed, W. S., et al. (2018). Molecular Characterization of Aniline Biodegradation by Some Bacterial Isolates having Unexpressed Catechol 2,3-Dioxygenase Gene. Journal of Pure and Applied Microbiology.
  • ResearchGate. (2012).
  • Wang, J., et al. (2025). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. MDPI.
  • BenchChem. (n.d.). Preventing oxidation of 2-(Allyloxy)aniline during storage.
  • ResearchGate. (n.d.).
  • Külpmann, W. R. (2002). Stability of ketone bodies in serum in dependence on storage time and storage temperature.
  • ACS Publications. (2023). Aniline Degradation Coupled with Removal and Recovery of the Chemically Bound Nitrogen in a Bioelectrochemical System with a Micro-oxygen Bioanode. Environmental Science & Technology Letters.
  • IntechOpen. (2018). HYDROLYSIS REACTIONS.
  • ChemicalBook. (n.d.). 2-Aminoacetophenone | 551-93-9.
  • ASEAN Journal of Chemical Engineering. (2023).
  • PubMed. (2002).
  • Wikipedia. (n.d.). Aniline.
  • ACS Publications. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (2024). Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule. Angewandte Chemie.
  • ACS Publications. (2001). On the Inherent Instability of α-Amino α'-Fluoro Ketones.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry.
  • Oxford Academic. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS.
  • ACS Publications. (2002). Cross-Coupling Reaction of α-Chloroketones and Organotin Enolates Catalyzed by Zinc Halides for Synthesis of γ-Diketones. Journal of the American Chemical Society.
  • Beilstein-Institut. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2024).
  • DT-Shop. (2023).
  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals.
  • ResearchGate. (n.d.). Photochemistry of fluorophenyl azides in aniline.
  • Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.

Sources

Optimization

Purification and recrystallization techniques for isolating 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists tasked with the isolation and recrystallization of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists tasked with the isolation and recrystallization of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one .

This specific pharmaceutical intermediate presents a unique bifunctional challenge: it contains an electron-rich, oxidation-prone aniline moiety adjacent to a highly electrophilic, moisture-sensitive α -chloro ketone. Standard purification templates often fail here due to competing degradation pathways. This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure high-yield, high-purity isolation.

Troubleshooting & FAQs: Mechanistic Problem Solving

Q1: My crude product turns dark brown or black during dissolution. What is causing this discoloration?

Causality: The primary amine on the phenyl ring is highly susceptible to aerial oxidation. When exposed to oxygen, especially under thermal stress, anilines undergo radical-mediated oxidation to form highly conjugated, dark-colored quinone-imines or azo/nitroso oligomers (1)[1]. Resolution:

  • Inert Atmosphere: Always perform dissolution and crystallization under a strict nitrogen or argon blanket.

  • Scavenging: Add 1-2% (w/w) activated carbon (Darco) during the initial dissolution phase to adsorb existing oxidized polymeric impurities, followed by hot filtration through a Celite pad (2)[2].

Q2: I am losing yield to an insoluble mass, and NMR shows a loss of the α -chloro protons. Why is the compound degrading?

Causality: You are likely observing intramolecular or intermolecular alkylation . The α -chloro ketone is a potent electrophile (3)[3]. Because the nucleophilic amino group is in the ortho position, thermal stress can drive an intramolecular SN​2 attack, displacing the chloride and forming a bicyclic indolin-3-one derivative. Alternatively, intermolecular attack leads to oligomerization. Resolution:

  • Thermal Control: Never exceed 45 °C during solvent heating.

  • Chemical Masking (Alternative): If the free base is too unstable for your process timeline, isolate the compound as a hydrochloride (HCl) salt. Protonating the amine eliminates its nucleophilicity, effectively shutting down both intra- and intermolecular degradation pathways.

Q3: During cooling, the compound forms a sticky oil at the bottom of the flask instead of crystals. How do I fix this?

Causality: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the supersaturation level of the drug exceeds its metastable zone width before the temperature drops below the melting point of the solute in that specific solvent mixture (4)[4]. Resolution:

  • Adjust Solvent Ratio: Increase the proportion of the antisolvent (e.g., Heptane) gradually rather than all at once.

  • Seeding: Introduce pure seed crystals at the cloud point to bypass the nucleation energy barrier and force solid-state crystallization rather than phase separation.

Q4: Can I use Methanol or Ethanol for recrystallization?

Causality: No. Protic solvents pose a severe risk of solvolysis. The α -chloro ketone can undergo nucleophilic attack by alcohols (forming ethers/ketals) or by trace water (hydrolyzing to an α -hydroxy ketone) (5)[5]. Resolution: Utilize strictly anhydrous, aprotic solvent systems such as Ethyl Acetate/Heptane.

Quantitative Data Summaries

Table 1: Rational Solvent Selection Matrix

Selecting the correct solvent requires balancing dissolution capacity against chemical reactivity (6)[6].

Solvent SystemRoleSuitabilityMechanistic Rationale & Risk Profile
Ethyl Acetate / Heptane Primary SystemOptimal Aprotic and easily dried. EtOAc dissolves the target at mild heat (~40 °C); Heptane acts as a highly miscible antisolvent.
Dichloromethane (DCM) / Hexanes AlternativeGood Excellent solubility in DCM, but the low boiling point (39 °C) limits the thermal gradient available for cooling crystallization.
Methanol / Water Protic SystemPoor High risk of solvolysis. Promotes hydrolysis of the α -chloro ketone to an α -hydroxy ketone.
Toluene Non-polarModerate Requires higher temperatures (>60 °C) for dissolution, drastically increasing the risk of thermal cyclization and aniline oxidation.
Table 2: Degradation Profiles & Analytical Signatures
Degradation PathwayChemical CauseAnalytical Signature (1H NMR / LCMS)Preventative Measure
Oxidation O2​ exposure of anilineBroad baseline, paramagnetic line broadening N2​ atmosphere, activated carbon filtration.
Cyclization Intramolecular SN​2 attackLoss of −CH2​Cl peak (~4.5 ppm)Keep heating < 45 °C; isolate as HCl salt.
Hydrolysis Trace water + HeatAppearance of −CH2​OH peak (~4.2 ppm)Use strictly anhydrous solvents.

Visualizations of Workflows and Mechanisms

DegradationPathways Target 1-(2-Amino-5-methoxy-3-methylphenyl) -2-chloroethan-1-one Oxidation Aerial Oxidation (O2 exposure) Target->Oxidation Cyclization Intramolecular Alkylation (Thermal Stress) Target->Cyclization Hydrolysis Nucleophilic Attack (H2O / Protic Solvents) Target->Hydrolysis Azo Quinone-imine / Azo Impurities (Dark Discoloration) Oxidation->Azo Indolinone Indolin-3-one Derivative (Loss of Target) Cyclization->Indolinone Hydroxy Alpha-Hydroxy Ketone (Hydrolysis Product) Hydrolysis->Hydroxy

Fig 1: Primary chemical degradation pathways of the target compound during purification.

RecrystallizationWorkflow Start Crude 1-(2-Amino-5-methoxy- 3-methylphenyl)-2-chloroethan-1-one Solvent Select Anhydrous Solvent (EtOAc/Heptane) Start->Solvent Dissolve Dissolve at Mild Heat (< 45 °C) under N2 Solvent->Dissolve Filter Hot Filtration (Activated Carbon) Dissolve->Filter Cooling Controlled Cooling (0.5 °C/min to 5 °C) Filter->Cooling Isolate Vacuum Filtration & Cold Heptane Wash Cooling->Isolate Dry Vacuum Drying (Room Temp, Dark) Isolate->Dry

Fig 2: Optimized recrystallization workflow minimizing thermal and oxidative degradation.

Standard Operating Procedure (SOP): Self-Validating Recrystallization

This protocol utilizes a self-validating framework. At critical junctures, specific visual or analytical checks are required to validate the success of the previous step before proceeding.

Step 1: Preparation & Purging

  • Suspend the crude 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one in anhydrous Ethyl Acetate (approx. 3-5 volumes) in a round-bottom flask.

  • Add 1% w/w activated carbon.

  • Purge the system with Nitrogen for 5 minutes.

  • Validation Check: Ensure the solvent is strictly anhydrous (Karl Fischer titration < 0.1% water) to prevent α -chloro hydrolysis.

Step 2: Mild Dissolution

  • Heat the suspension gently to 40–45 °C while stirring. Do not exceed 45 °C.

  • Hold at temperature for no longer than 15 minutes to minimize intramolecular cyclization.

Step 3: Hot Filtration

  • Rapidly filter the warm mixture through a pre-warmed pad of Celite into a clean, nitrogen-purged receiving flask.

  • Validation Check: Inspect the filtrate. It should be pale yellow to clear. If the solution remains dark brown, the activated carbon did not sufficiently remove the oxidized aniline oligomers. Do not proceed to cooling. Re-treat the filtrate with carbon and filter again.

Step 4: Antisolvent Addition & Crystallization

  • While maintaining the filtrate at ~35 °C, slowly add anhydrous Heptane dropwise until the solution becomes slightly turbid (the cloud point).

  • Add a microscopic amount of pure seed crystals.

  • Validation Check: Observe the flask for 5 minutes. If an oil forms at the bottom (oiling out), immediately add a small volume of EtOAc to redissolve the oil, then reduce the cooling rate.

  • Cool the mixture at a controlled rate of 0.5 °C/min down to 0–5 °C.

Step 5: Isolation & Drying

  • Isolate the crystals via vacuum filtration.

  • Wash the filter cake with ice-cold Heptane to displace any residual EtOAc and dissolved impurities.

  • Dry the product in a vacuum desiccator at room temperature, protected from light.

  • Validation Check: Verify purity via 1H NMR, ensuring the singlet for the −CH2​Cl group remains integrated at 2.0 relative to the aromatic protons.

References

  • Rational Solvent Selection for Pharmaceutical Impurity Purge. Crystal Growth & Design.
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Organic Process Research & Development.
  • Phenacyl chloride. Grokipedia.
  • Purify and dry aniline? Reddit (r/chemistry).
  • Stepwise Oxidation of Anilines by cis-[RuIV(bpy)2(py)(O)]2+. Inorganic Chemistry.
  • Process for the preparation of epoxides as intermediates for the synthesis of nebivolol.

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one (CAS No.: 74798-63-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one (CAS No.: 74798-63-3)[1]. While this compound is a highly valuable bifunctional synthetic intermediate, its dual reactivity makes it notoriously sensitive to atmospheric moisture, especially during open-air benchtop setups.

Mechanistic Insight: The "Why" Behind the Instability

To master the handling of this compound, one must understand its inherent chemical contradictions. The molecule contains two conflicting functional groups in close proximity:

  • The Electrophile ( α -Chloro Ketone): The electron-withdrawing nature of the carbonyl group makes the adjacent α -carbon highly susceptible to nucleophilic attack[2].

  • The Nucleophile (Ortho-Aniline): The 2-amino group is a potent nucleophile, often utilized in downstream cyclization reactions[3].

When exposed to ambient moisture in an open-air setup, water acts as both a direct reactant and a catalyst, triggering two primary degradation pathways:

  • Pathway A (Direct Hydrolysis): Water directly attacks the electrophilic α -carbon, displacing the chloride ion to form an α -hydroxy ketone impurity[2].

  • Pathway B (Moisture-Mediated Self-Condensation): Water facilitates proton transfer, increasing the nucleophilicity of the free amino group. This leads to intermolecular alkylation, where the amino group of one molecule attacks the α -chloro ketone of another, rapidly forming insoluble oligomeric or polymeric gums[2].

Troubleshooting Guide & FAQs

Q1: My compound changed from a pale crystalline solid to a dark, insoluble gum on the benchtop. What happened? A: This is classic intermolecular self-condensation. The moisture in the air catalyzed the reaction between the nucleophilic aniline group and the electrophilic α -chloro ketone.

  • Causality: α -chloro ketones have unusually acidic α -protons (pKa ~16)[4]. Moisture can mediate deprotonation or activate the amine, initiating a chain reaction of self-alkylation.

  • Solution: Minimize ambient exposure. If the compound must be stored long-term, keep it under an inert atmosphere (Argon or Nitrogen) at -20 °C. If possible, store it as a hydrochloride salt; this protonates the amine, rendering it non-nucleophilic until you are ready to liberate the free base[2].

Q2: How can I safely weigh and transfer this compound without a glovebox? A: You must employ "Schlenk-lite" benchtop techniques.

  • Causality: The rate of hydrolysis is directly proportional to the surface area exposed to humid air.

  • Solution:

    • Store the compound in a desiccator over an active desiccant (e.g., Drierite).

    • Pre-weigh your receiving vial and flush it with Argon.

    • Perform the transfer rapidly (< 60 seconds) using a static-free spatula.

    • Immediately cap the vial, purge with Argon, and dissolve the solid in an anhydrous, aprotic solvent (e.g., dry THF, Toluene, or DCM) to stabilize it[2].

Q3: My reaction works, but I lose all my product during the aqueous workup. How do I prevent this? A: You are likely hydrolyzing the product or inducing a Favorskii-type rearrangement by using basic aqueous conditions (e.g., saturated NaHCO3​ )[2].

  • Causality: Basic conditions rapidly accelerate the hydrolysis of α -chloro ketones and can induce intramolecular cyclization[2].

  • Solution: Maintain strictly acidic conditions (pH 3-5) during your aqueous workup[2]. Quench the reaction with cold 5% citric acid or dilute NH4​Cl . This protonates the amine (preventing self-condensation) and keeps the α -chloro ketone stable. Perform the extraction quickly using ice-cold solvents.

Quantitative Stability Profile

The stability of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one is highly dependent on environmental conditions. The table below summarizes representative degradation half-lives ( t1/2​ ) to guide your experimental planning[2].

Environmental ConditionTemperaturepH LevelEstimated Half-Life ( t1/2​ )Primary Degradation Product
Anhydrous, Inert Gas (Ar)-20 °CN/A> 6 MonthsMinimal to None
Open-Air (Ambient Humidity)25 °CN/A< 4 HoursPolymeric Gum
Aqueous Buffer4 °CpH 4.0~ 3 Days α -Hydroxy Ketone
Aqueous Buffer25 °CpH 7.0< 2 Hours α -Hydroxy Ketone / Dimers
Aqueous Buffer25 °CpH 9.0< 15 MinutesComplex Mixture (Rearrangements)
Standard Operating Procedure: Open-Air Benchtop Reaction Setup

To ensure a self-validating, reproducible workflow, follow this step-by-step methodology:

  • Glassware Preparation: Flame-dry a Schlenk flask or a standard round-bottom flask equipped with a rubber septum. Cool the flask under a continuous stream of dry Argon.

  • Rapid Transfer: Remove the reagent bottle from the desiccator. Rapidly weigh the required mass of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one and transfer it to the purged flask.

  • Solvation: Immediately inject a freshly titrated, anhydrous, aprotic solvent (e.g., THF) through the septum using a dry syringe[2]. Swirl gently to dissolve.

  • Reaction Execution: Maintain a positive pressure of Argon using a double-ribbed balloon. If adding bases (e.g., Et3​N ), add them dropwise at 0 °C to prevent uncontrolled exothermic self-condensation[2].

  • Quench and Workup: Quench the reaction by pouring it into a separatory funnel containing an ice-cold aqueous solution of 5% citric acid (pH ~4)[2]. Extract immediately with cold ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at ambient temperature (do not heat the rotovap water bath above 30 °C).

Visualizations

DegradationPathways Compound 1-(2-Amino-5-methoxy- 3-methylphenyl)- 2-chloroethan-1-one Moisture Atmospheric Moisture (H2O) Compound->Moisture Hydrolysis Nucleophilic Attack (Hydrolysis) Moisture->Hydrolysis Condensation Proton Transfer & Self-Condensation Moisture->Condensation AlphaHydroxy α-Hydroxy Ketone Impurity Hydrolysis->AlphaHydroxy Polymer Oligomeric/Polymeric Gum Condensation->Polymer

Moisture-induced degradation pathways of the bifunctional α-chloro ketone.

Workflow Step1 1. Preparation Flame-dry glassware & cool under Argon Step2 Step2 Step1->Step2 Step3 3. Solvation Dissolve in anhydrous, aprotic solvent (THF/DCM) Step2->Step3 Step4 4. Reaction Maintain positive Argon pressure (Balloon) Step3->Step4 Step5 5. Workup Quench with cold, mildly acidic buffer (pH 4-5) Step4->Step5

Optimized open-air benchtop workflow for moisture-sensitive α-chloro ketones.

References
  • [4] Master Organic Chemistry. "Haloform Reaction of Methyl Ketones and α-Carbon Acidity." Master Organic Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Cyclization of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one

Welcome to the technical support resource for the intramolecular cyclization of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one. This guide is designed for researchers, chemists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the intramolecular cyclization of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial reaction for the synthesis of 6-methoxy-4-methylindolin-3-one. Here, we move beyond simple protocols to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your conversion rates.

Understanding the Core Reaction: Mechanism and Key Challenges

The conversion of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one to its corresponding indolin-3-one is an intramolecular nucleophilic substitution (SN2) reaction. The primary aromatic amine acts as a nucleophile, attacking the electrophilic α-carbon and displacing the chloride leaving group to form the five-membered heterocyclic ring.

While seemingly straightforward, this reaction is often plagued by low conversion rates, slow reaction kinetics, and the formation of impurities. The primary challenges stem from the moderate nucleophilicity of the aromatic amine and the potential for competing intermolecular side reactions.

Reaction Mechanism

Caption: Mechanism of intramolecular cyclization.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the cyclization reaction in a direct question-and-answer format.

Q1: My conversion rate is consistently low, with significant recovery of starting material. What are the primary factors to investigate?

Answer: Low conversion is the most frequent challenge and typically points to suboptimal reaction conditions that fail to sufficiently activate the nucleophile or overcome the activation energy barrier.

Core Areas for Investigation:

  • Solvent Choice: The solvent plays a critical role in solubilizing the substrate and influencing the nucleophilicity of the amine.

    • Polar Aprotic Solvents (Recommended): Solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl Sulfoxide (DMSO) are excellent choices. They effectively dissolve the starting material and do not solvate the amine nucleophile as heavily as protic solvents, leaving it more available to react.[1]

    • Polar Protic Solvents (Use with Caution): Alcohols like ethanol or methanol can be used, but they may form hydrogen bonds with the amine, reducing its nucleophilicity and slowing the reaction.[2] However, in some cases, their ability to dissolve certain bases can be advantageous.

    • Nonpolar Solvents (Generally Avoid): Solvents like Toluene or Hexane are poor choices due to the low solubility of the typically polar starting material.

  • Temperature: This reaction often requires thermal energy to proceed at a practical rate.

    • If you are running the reaction at room temperature, a low conversion is expected. Gradually increase the temperature to 50-80 °C.

    • Monitor the reaction for byproduct formation at higher temperatures. For sensitive substrates, temperatures above 100 °C may lead to degradation.

  • Role of a Base: While the intramolecular amine can cyclize without a base, the reaction generates HCl, which protonates the starting material's amino group, effectively quenching the reaction. A base is crucial to neutralize this acid and maintain the concentration of the free amine nucleophile.

    • Weak, Non-Nucleophilic Bases are Ideal: Use bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). These are sufficient to neutralize the generated HCl without promoting significant side reactions.[3]

    • Strong Bases (Avoid): Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can lead to unwanted side reactions, such as hydrolysis of the chloroketone or elimination.

G cluster_checks Primary Checks Start Low Conversion (Starting Material Recovered) Temp Is Temperature Adequate? (e.g., >50 °C) Start->Temp Solvent Is the Solvent Polar Aprotic? (DMF, MeCN) Temp->Solvent No Solution Optimize Conditions: 1. Increase Temp to 50-80 °C 2. Switch to DMF or MeCN 3. Add 1.5-2.0 eq. K₂CO₃ Temp->Solution Yes Base Is a Weak Base Present? (e.g., K₂CO₃) Solvent->Base No Solvent->Solution Yes Base->Temp No Base->Solution Yes G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation Prep Combine Starting Material and Base in Flask Inert Establish Inert Atmosphere (N₂/Ar) Prep->Inert Solvent Add Anhydrous Solvent (e.g., MeCN) Inert->Solvent Heat Heat to Target Temperature (e.g., 80 °C) Solvent->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Cool Cool to RT & Filter Monitor->Cool Reaction Complete Concentrate Concentrate Filtrate Cool->Concentrate Purify Purify Crude Product (Chromatography) Concentrate->Purify

Sources

Reference Data & Comparative Studies

Validation

A Practical Guide to the Validation of ¹H and ¹³C NMR Chemical Shifts for 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one

Abstract The unequivocal structural confirmation of novel chemical entities is a cornerstone of drug discovery and development. For small organic molecules like 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of drug discovery and development. For small organic molecules like 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one, a key intermediate in various synthetic pathways, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for characterization. This guide provides a comprehensive framework for the validation of its ¹H and ¹³C NMR chemical shifts. We will explore the synergy between theoretical prediction and experimental verification, offering researchers a robust methodology for structural elucidation. This document details a complete workflow, from the use of modern predictive algorithms to the establishment of a rigorous experimental protocol, culminating in a comparative analysis to ensure scientific integrity.

The Role of Predictive NMR in Structural Validation

Before embarking on experimental analysis, leveraging in silico prediction tools is a highly efficient first step. Modern NMR prediction software utilizes various methodologies, including empirical databases using HOSE (Hierarchical Organisation of Spherical Environments) codes, and more recently, advanced machine learning and deep learning neural networks.[1][2] These tools provide a rapid and reasonably accurate estimation of the NMR spectrum, which is invaluable for planning experiments and for the initial interpretation of acquired data.

For 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one, a prediction was generated based on established substituent effects and database comparisons. The resulting theoretical chemical shifts serve as our hypothesis for the subsequent experimental validation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the theoretically predicted chemical shifts for the target molecule. These values provide a baseline for comparison with experimental data.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom Label Predicted Shift (δ, ppm) Multiplicity Integration Assignment
H-a 4.75 Singlet (s) 2H -COCH₂Cl
H-b 7.15 Singlet (s) 1H Ar-H
H-c 6.68 Singlet (s) 1H Ar-H
H-d 4.60 Broad Singlet (br s) 2H -NH₂
H-e 3.82 Singlet (s) 3H -OCH₃

| H-f | 2.18 | Singlet (s) | 3H | Ar-CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom Label Predicted Shift (δ, ppm) Assignment
C-1 194.8 C=O
C-2 46.2 -COCH₂Cl
C-3 122.5 Ar-C (C-1')
C-4 148.1 Ar-C (C-2')
C-5 125.9 Ar-C (C-3')
C-6 118.7 Ar-C (C-4')
C-7 157.3 Ar-C (C-5')
C-8 112.4 Ar-C (C-6')
C-9 55.7 -OCH₃

| C-10 | 16.5 | Ar-CH₃ |

Experimental Design for Unambiguous Validation

A robust experimental protocol is critical for generating high-quality data. The choices of solvent, concentration, and internal standard, as well as the specific NMR experiments performed, directly impact the reliability of the final structural assignment.[3][4]

Recommended Experimental Protocol
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the synthesized 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small organic molecules due to its excellent solubilizing properties and relatively clean spectral window.

    • Add tetramethylsilane (TMS) as an internal standard (0 ppm). The chemical shifts of all signals will be referenced to the TMS peak.[5]

  • Instrumentation and 1D NMR Acquisition :

    • Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.

    • ¹H NMR : Acquire a standard proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (typically 16-32 scans). Key parameters include a 30° pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration.[6]

    • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary for quantitative accuracy, although it is primarily used for chemical shift information.[7]

  • 2D NMR for Unambiguous Assignments :

    • To definitively assign proton signals to their corresponding carbon atoms, a Heteronuclear Single Quantum Coherence (HSQC) experiment is essential. This experiment reveals direct one-bond ¹H-¹³C correlations.

    • To confirm the connectivity of the molecular skeleton, a Heteronuclear Multiple Bond Correlation (HMBC) experiment should be performed. This reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.[8]

Validation Workflow Diagram

The following diagram illustrates the logical flow for a comprehensive NMR validation process.

G cluster_prep Sample Preparation & Prediction cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation PRED Generate In Silico ¹H & ¹³C Predictions COMP Compare Experimental Shifts, Multiplicities & Integrals with Predicted Data PRED->COMP PREP Prepare Sample in CDCl₃ with TMS Standard H1 Acquire ¹H NMR Spectrum PREP->H1 C13 Acquire ¹³C NMR Spectrum H1->C13 HSQC Acquire 2D HSQC Spectrum C13->HSQC HMBC Acquire 2D HMBC Spectrum HSQC->HMBC ASSIGN Assign Signals using 1D and 2D Data HMBC->ASSIGN ASSIGN->COMP VALID Final Structure Validation COMP->VALID

Figure 1: Workflow for NMR chemical shift validation.

Comparative Analysis and Spectral Interpretation

The final step is a critical comparison between the acquired experimental data and the initial theoretical predictions. Any significant deviations must be rationalized based on established principles of NMR spectroscopy.

Analysis of ¹H NMR Spectrum
  • Chloromethyl Protons (-COCH₂Cl) : The predicted singlet at ~4.75 ppm is due to the strong deshielding effect of both the adjacent carbonyl group and the electronegative chlorine atom. Experimentally, this signal is expected to be a sharp singlet with an integration of 2H.

  • Aromatic Protons (Ar-H) : The two aromatic protons are on a highly substituted ring. The electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups cause a significant upfield (shielding) shift compared to unsubstituted benzene (7.36 ppm). The predicted values of 7.15 and 6.68 ppm reflect the combined electronic effects of all substituents.[9] Their appearance as singlets is expected due to the lack of adjacent protons for typical ortho or meta coupling.

  • Amine Protons (-NH₂) : The broad singlet predicted at 4.60 ppm is characteristic of amine protons, which often undergo chemical exchange. The exact chemical shift and peak shape can be highly dependent on solvent, concentration, and temperature.

  • Methoxy and Methyl Protons (-OCH₃, Ar-CH₃) : These are expected to be sharp singlets at ~3.82 ppm and ~2.18 ppm, respectively, each integrating to 3H. These are highly characteristic group frequencies in ¹H NMR.

Analysis of ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O) : The signal at ~194.8 ppm is in the expected region for a ketone. The presence of an alpha-chloro substituent typically causes a slight upfield shift compared to a simple acetophenone (which appears around 198 ppm).[10][11]

  • Aromatic Carbons : The chemical shifts of the six aromatic carbons are dictated by the substituent effects.

    • Carbons bearing the strongly electron-donating -NH₂ and -OCH₃ groups (C-2' and C-5') are shifted significantly downfield to 148.1 and 157.3 ppm, respectively.

    • Conversely, the aromatic carbons at the ortho and para positions relative to these activating groups (C-4' and C-6') are shielded and appear upfield at 118.7 and 112.4 ppm.[12]

  • Aliphatic Carbons : The -CH₂Cl carbon is predicted around 46.2 ppm, consistent with a carbon atom attached to an electronegative chlorine. The methoxy and aromatic methyl carbons appear at their characteristic positions of ~55.7 ppm and ~16.5 ppm, respectively.

Conclusion

The validation of NMR chemical shifts for a novel compound like 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one is a systematic process that combines theoretical prediction with meticulous experimental work and careful interpretation. By following the workflow outlined in this guide—generating predictive data, executing a comprehensive set of 1D and 2D NMR experiments, and critically comparing the results—researchers can achieve an unambiguous and trustworthy structural confirmation. This level of scientific rigor is indispensable for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from Mestrelab Research. [Link]

  • Scott, K. N. (1972). 13 c nmr studies: part iii. carbon-13 nmr spectra of substituted acetophenones. Canadian Journal of Chemistry. [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from ChemAxon Docs. [Link]

  • Paton Group, Colorado State University. (n.d.). CASCADE - ChemicAl Shift CAlculation with DEep learning. Retrieved from Colorado State University. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Journal of Natural Products. [Link]

  • Watanabe, H., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin. [Link]

  • Webster, G. K., et al. (2000). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry. [Link]

  • PC CHEM BASICS. (2017). NMRを予測できるフリーソフトを使ってみよう!! (Let's try using free software that can predict NMR!!). Retrieved from PC CHEM BASICS.COM. [Link]

  • Zhang, G., et al. (2013). Supporting Information for "Aerobic oxidation of olefins into carbonyl compounds catalyzed by a recyclable copper/graphene oxide composite". Organic & Biomolecular Chemistry. [Link]

  • Xu, F., et al. (2024). Towards a Unified Benchmark and Framework for Deep Learning-Based Prediction of Nuclear Magnetic Resonance Chemical Shifts. Bohrium. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for publications. Retrieved from rsc.org. [Link]

  • Monakhova, Y. B., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. [Link]

  • Proulx, C., & Gagnon, H. (2007). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Magnetic Resonance in Chemistry. [Link]

  • An, Y., et al. (2024). NMRexp: A database of 3.3 million experimental NMR spectra. Nature Communications. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted). Retrieved from Natural Products Magnetic Resonance Database. [Link]

  • Ivanov, I., & Vasilev, A. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. [Link]

  • Supporting Information. (n.d.). General Experimental Details. Retrieved from a university source. [Link]

  • Royal Society of Chemistry. (2012). Supporting Information for "I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp3 C-H functionalization". Chemical Communications. [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. Retrieved from ACS Division of Organic Chemistry. [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. Retrieved from ACS Division of Organic Chemistry. [Link]

  • Ishizone, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. [Link]

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Comparative

Comparing cyclization efficiency of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one across different solvents

The synthesis of highly functionalized 3-indolinone (indoxyl) scaffolds is a critical workflow in the development of bioactive heterocycles and pharmaceutical intermediates. A classic route to these structures is the int...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly functionalized 3-indolinone (indoxyl) scaffolds is a critical workflow in the development of bioactive heterocycles and pharmaceutical intermediates. A classic route to these structures is the intramolecular cyclization of ortho-amino- α -chloroacetophenone derivatives.

In this technical guide, we objectively compare the cyclization efficiency of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one into 5-methoxy-7-methylindolin-3-one across various solvent systems. By analyzing the underlying physical organic chemistry, we provide researchers with a self-validating, optimized protocol grounded in mechanistic causality.

Mechanistic Overview: The Intramolecular SN2 Pathway

The transformation of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one relies on an intramolecular SN2 (bimolecular nucleophilic substitution) mechanism. The primary aromatic amine (-NH2) acts as the nucleophile, attacking the electrophilic α -carbon of the 2-chloroacetyl group. This attack displaces the chloride ion (Cl⁻) leaving group, resulting in ring closure to form the 5-membered indoline ring.

Because the amine is a neutral nucleophile, the transition state involves significant charge separation (partial positive charge on nitrogen, partial negative charge on the departing chlorine). Consequently, the activation energy ( ΔG‡ ) of this transition state is heavily dictated by the solvent's ability to stabilize these partial charges without deactivating the nucleophile[1].

G SM 1-(2-Amino-5-methoxy- 3-methylphenyl)-2-chloroethan-1-one TS Intramolecular SN2 Transition State SM->TS Nucleophilic Attack Base Base (K2CO3) Acid Scavenger Base->TS Neutralizes HCl Product 5-Methoxy-7-methylindolin-3-one (Target Product) TS->Product Ring Closure

Fig 1: Intramolecular SN2 cyclization pathway of the ortho-amino-α-chloroacetophenone derivative.

Solvent Selection: Causality and Kinetic Impact

The choice of solvent is the single most critical variable in optimizing this Menshutkin-type S_N2 cyclization. Solvents fall into three primary categories, each interacting with the nucleophile and transition state differently:

A. Polar Aprotic Solvents (The Optimal Choice)

Solvents like N,N-Dimethylformamide (DMF) and Acetonitrile (MeCN) possess high dielectric constants but lack hydrogen-bond donors. In these environments, the primary amine remains "naked" and highly reactive. Furthermore, the dipolar nature of these solvents efficiently stabilizes the charge-separated transition state, significantly lowering the activation barrier and accelerating the reaction[1]. Polar aprotic solvents inherently favor S_N2 pathways over competing side reactions[2].

B. Polar Protic Solvents (The Compromised Choice)

Solvents such as Ethanol (EtOH) and Water contain highly polarized O-H bonds. These solvents form strong intermolecular hydrogen bonds with the lone pair of the nucleophilic amine. This creates a "solvent cage" around the nucleophile, lowering its ground-state energy and introducing significant steric bulk[3]. The amine must shed this solvent cage before it can attack the α -carbon, drastically reducing cyclization efficiency and requiring prolonged heating.

C. Non-Polar Solvents (The Inefficient Choice)

Solvents like Toluene lack both the polarity to dissolve the polar starting materials effectively and the dielectric capacity to stabilize the charged S_N2 transition state. Reactions in non-polar solvents typically stall, resulting in trace yields and degradation over time.

SolventEffects Solvent Solvent Selection Aprotic Polar Aprotic (DMF, MeCN) Solvent->Aprotic Protic Polar Protic (EtOH, H2O) Solvent->Protic NonPolar Non-Polar (Toluene) Solvent->NonPolar MechA Naked Nucleophile (No H-Bonding) Aprotic->MechA MechB Solvent Cage Effect (Strong H-Bonding) Protic->MechB MechC Poor Stabilization of Transition State NonPolar->MechC ResultA High Efficiency (>90% Yield) MechA->ResultA ResultB Moderate Efficiency (~40-50% Yield) MechB->ResultB ResultC Poor Efficiency (<10% Yield) MechC->ResultC

Fig 2: Mechanistic impact of solvent classes on SN2 cyclization efficiency and product yield.

Quantitative Comparison of Cyclization Efficiency

The following table summarizes the experimental performance of the cyclization of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one across different solvent systems. All reactions were conducted at 80 °C using 2.0 equivalents of K2CO3 as an acid scavenger.

SolventClassificationDielectric Constant ( ϵ )Time (h)Isolated Yield (%)Purity (HPLC)
DMF Polar Aprotic36.7294% >98%
Acetonitrile Polar Aprotic37.5488% 95%
Ethanol Polar Protic24.51242% 75%
Toluene Non-Polar2.424<10% N/A

Data Analysis: DMF provides the highest yield in the shortest time frame. The stark contrast between DMF (94%) and Ethanol (42%) experimentally validates the detrimental impact of the hydrogen-bonded "solvent cage" on nucleophilicity[3].

Optimized Experimental Protocol (Self-Validating System)

Based on the comparative data, DMF is the superior solvent. The following protocol utilizes a self-validating precipitation method to ensure high purity without the need for complex column chromatography.

Reagents & Materials
  • Substrate: 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one (1.0 equiv)

  • Base: Anhydrous Potassium Carbonate (K2CO3) (2.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology
  • Reaction Setup: To a dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the starting material (1.00 g, 4.39 mmol).

  • Solvent Addition: Suspend the substrate in anhydrous DMF (22 mL).

  • Base Introduction: Add finely powdered K2CO3 (1.21 g, 8.78 mmol).

    • Causality Check: The S_N2 cyclization generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the starting amine to form an ammonium salt (-NH3⁺), which lacks a lone pair and is completely non-nucleophilic. K2CO3 acts as a heterogeneous acid scavenger to drive the reaction forward.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere. Stir vigorously for 2 hours.

  • Reaction Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1). The disappearance of the higher Rf starting material and the appearance of a bright, UV-active lower Rf spot confirms the formation of the indolin-3-one core.

  • Quenching & Precipitation (Self-Validation): Cool the mixture to room temperature. Slowly pour the reaction mixture into 100 mL of vigorously stirred, ice-cold distilled water.

    • Causality Check: DMF is highly miscible with water, whereas the cyclized 5-methoxy-7-methylindolin-3-one is highly hydrophobic. This solvent polarity shift forces the immediate crystallization of the target product while leaving inorganic salts and polar impurities dissolved in the aqueous phase.

  • Isolation: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight to afford the pure product.

Conclusion

For the intramolecular cyclization of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one, polar aprotic solvents (specifically DMF) offer vastly superior efficiency compared to protic or non-polar alternatives. By preventing the formation of a hydrogen-bonded solvent cage around the nucleophilic amine and stabilizing the charge-separated S_N2 transition state, DMF maximizes yield (>90%) while minimizing reaction time. Researchers scaling up indolin-3-one syntheses should strictly avoid protic solvents like ethanol to prevent kinetic stalling.

References

[1] Title: Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile | Source: PubMed | URL: [Link]

[2] Title: The Role of Solvent in SN1, SN2, E1 and E2 Reactions | Source: Chemistry Steps | URL: [Link]

[3] Title: 11.3: Characteristics of the SN2 Reaction | Source: Chemistry LibreTexts | URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one (CAS No. 74798-63-3), a substituted chloroacetophenone derivative. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust laboratory safety culture and environmental stewardship.

Hazard Identification and Risk Assessment: Know Your Compound

Key Structural Features and Associated Hazards:

  • α-Chloro Ketone: This functional group is known to be a lachrymator and a skin and respiratory irritant.[1][4]

  • Aniline Moiety: Aromatic amines can be toxic and may have other long-term health effects.

  • Chlorinated Organic Compound: These compounds can pose environmental risks if not disposed of correctly and may produce hazardous decomposition products like hydrogen chloride gas upon combustion.[1][3][5]

Inferred Hazard Profile: A summary of the likely hazards and necessary precautions is presented below. This information is extrapolated from structurally similar compounds and general chemical principles.

Hazard ClassificationDescriptionRecommended Precaution
Acute Toxicity (Oral, Inhalation) Likely harmful if swallowed or inhaled.[1][2][4]Avoid creating dust or aerosols. Handle only in a well-ventilated area or chemical fume hood.[6][7][8] Do not eat, drink, or smoke when using this product.[4][6]
Skin Corrosion/Irritation Expected to cause skin irritation.[4][9]Wear chemical-impermeable gloves (e.g., nitrile) and a lab coat. Wash hands and exposed skin thoroughly after handling.[4][6]
Serious Eye Damage/Irritation Poses a risk of serious eye irritation or damage.[1][4][9]Wear tightly fitting safety goggles with side-shields or a face shield.[6]
Respiratory Irritation May cause respiratory irritation.[1][4]Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[4]
Environmental Hazard Should not be released into the environment. Chlorinated organic compounds can be persistent and harmful to aquatic life.[2][3]Prevent from entering drains, soil, or waterways.[2][4]

The Core Directive: Waste Segregation and Containment

The foundational principle of chemical waste disposal is that it must be treated as a hazardous waste . Under no circumstances should this compound be disposed of via sanitary sewer (drain disposal) or in regular solid waste trash.[10][11][12] Doing so violates regulations and poses a significant threat to public health and the environment.[13][14]

The U.S. Environmental Protection Agency (EPA) guidelines under the Resource Conservation and Recovery Act (RCRA) mandate that waste containing chlorinated solvents or similar halogenated organic compounds be managed as hazardous waste.[5][15]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., a high-density polyethylene or glass bottle) and have a secure, tight-fitting lid.[7][10]

  • Proper Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one". Also, include an estimate of the quantity and the date accumulation started.

  • Segregation: This waste stream should be segregated from other waste types. Do not mix it with non-hazardous waste, radioactive waste, or other incompatible chemical wastes.[12] Refer to the chemical compatibility chart to avoid dangerous reactions.[16]

  • Storage: Keep the waste container closed at all times, except when adding waste. Store it in a designated, well-ventilated satellite accumulation area within the laboratory, away from heat or ignition sources.[6][8] The storage area should have secondary containment to capture any potential leaks.

Disposal Workflow: From Laboratory to Licensed Facility

The disposal of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one must follow a documented, compliant pathway. This involves coordination with your institution's Environmental Health & Safety (EHS) office and a licensed hazardous waste disposal company.

Experimental Workflow for Waste Disposal

Caption: Disposal workflow for 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one.

The preferred and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize the resulting hydrogen chloride gas.[1]

Spill Management: An Emergency Protocol

Accidents can happen, and a clear, actionable spill response plan is a critical component of laboratory safety.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS office or emergency response team.

  • Control and Contain: If the spill is small and you are trained to handle it, ensure proper ventilation (use a chemical fume hood). Prevent the material from reaching drains.[4]

  • Cleanup:

    • For solid spills, carefully sweep up the material and place it into your designated hazardous waste container.[3][6] Avoid generating dust.[2][7]

    • For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand). Scoop the contaminated absorbent into the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.

  • Report: Document the spill and report it to your laboratory supervisor and EHS office as per institutional policy.

Chemical Incompatibility: What Not to Mix

To prevent dangerous reactions, 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one waste should not be mixed with the following:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[5][10]

  • Strong Bases: May cause decomposition or other unwanted reactions.[5][10]

  • Strong Reducing Agents: Incompatible.[10]

By adhering to these rigorous, evidence-based protocols, you contribute to a safer research environment and ensure that your work's impact remains confined to the advancement of science, not the degradation of our environment.

References

  • Fisher Scientific. Safety Data Sheet for 2-Amino-5-chloro-3-fluoropyridine.

  • Synquest Labs. Safety Data Sheet for 2'-Chloroacetophenone.

  • Santa Cruz Biotechnology. Safety Data Sheet for 4'-Chloroacetophenone.

  • ECHEMI. p-Chloroacetophenone SDS, 99-91-2 Safety Data Sheets.

  • Shanghai Haohong Scientific Co., Ltd. Safety Data Sheet for 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.

  • Sigma-Aldrich. Product Page for 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one.

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Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one
Reactant of Route 2
1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one
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